Thiazolylmethyl-4-nitrophenylcarbonate-13C3
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Overview
Description
Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is a labeled compound used primarily in scientific research. It is a derivative of thiazole and nitrophenyl carbonate, with three carbon-13 isotopes incorporated into its structure. This compound is often utilized in proteomics research and as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolylmethyl-4-nitrophenylcarbonate-13C3 typically involves the reaction of thiazolylmethyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters and purification steps to achieve the desired isotopic labeling and chemical purity .
Chemical Reactions Analysis
Types of Reactions
Thiazolylmethyl-4-nitrophenylcarbonate-13C3 undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbonate group can be substituted with nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride
Major Products Formed
Scientific Research Applications
Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is widely used in various fields of scientific research:
Chemistry: As a labeled intermediate in the synthesis of complex organic molecules.
Biology: In proteomics research to study protein interactions and functions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of labeled compounds for research and development
Mechanism of Action
The mechanism of action of Thiazolylmethyl-4-nitrophenylcarbonate-13C3 involves its role as an intermediate in chemical reactions. It acts by facilitating the transfer of the thiazolylmethyl and nitrophenyl groups to target molecules, thereby modifying their chemical structure and properties. The incorporation of carbon-13 isotopes allows for detailed tracking and analysis of these modifications using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Similar Compounds
Thiazolylmethyl-4-nitrophenylcarbonate: The non-labeled version of the compound.
Thiazolylmethyl-4-nitrophenylcarbamate: A related compound with a carbamate group instead of a carbonate group.
Thiazolylmethyl-4-aminophenylcarbonate: A derivative with an amino group instead of a nitro group
Uniqueness
Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable for research applications that require precise tracking and analysis of molecular interactions and transformations .
Properties
IUPAC Name |
(4-nitrophenyl) (4,5-13C2)1,3-thiazol-5-yl(113C)methyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-5,7H,6H2/i5+1,6+1,10+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKBGGQRNJIPQ-VZQINMRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)O[13CH2][13C]2=[13CH]N=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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